3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl-pyrazolopyrimidine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then attached via nucleophilic substitution reactions. The final step involves the coupling of the pyrrolidinyl-pyrazolopyrimidine moiety to the pyridazine ring using palladium-catalyzed cross-coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce double bonds or nitro groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring are known for their diverse chemical reactivity and potential therapeutic applications.
Uniqueness
3-tert-butyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridazine ring with a pyrazolopyrimidine moiety and a tert-butyl group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H27N7O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H27N7O/c1-13-22-18-15(10-21-26(18)5)19(23-13)27-9-8-14(11-27)12-28-17-7-6-16(24-25-17)20(2,3)4/h6-7,10,14H,8-9,11-12H2,1-5H3 |
InChI Key |
WWCOVPQGVJTUST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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